REACTION_CXSMILES
|
C([CH:8]1[C:12]2([CH2:17][CH2:16][C:15]([C:18]3[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=3)=[CH:14][CH2:13]2)[CH2:11][CH2:10][NH:9]1)C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[N:21]1[CH:20]=[CH:19][C:18]([CH:15]2[CH2:16][CH2:17][C:12]3([CH2:8][NH:9][CH2:10][CH2:11]3)[CH2:13][CH2:14]2)=[CH:23][CH:22]=1 |f:2.3.4|
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under H2 balloon pressure for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (monitored by LCMS)
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1CCC2(CCNC2)CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |